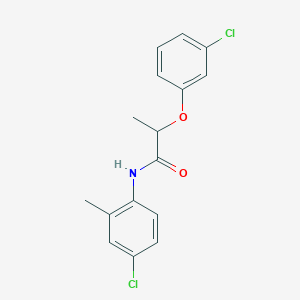![molecular formula C16H23N3O4 B4077673 N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077673.png)
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide
Overview
Description
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide, also known as NMP, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the 1980s and has since been used in various research studies.
Mechanism of Action
The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide involves the inhibition of cyclic AMP phosphodiesterase. This inhibition results in an increase in the levels of cyclic AMP, which can activate various signaling pathways in cells. The activation of these signaling pathways can lead to various physiological effects, including vasodilation, bronchodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It has also been found to induce bronchodilation, which can be useful in the treatment of asthma. Additionally, N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide has been shown to inhibit platelet aggregation, which can be useful in the prevention of thrombosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide in lab experiments is its ability to modulate the activity of cyclic AMP phosphodiesterase. This can be useful in studying the role of cyclic AMP in various physiological processes. However, one of the limitations of using N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide. One area of research could be the development of more potent and selective inhibitors of cyclic AMP phosphodiesterase. Another area of research could be the investigation of the physiological effects of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide in different animal models. Additionally, the potential use of N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide in the treatment of various diseases could be explored further.
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes. It has been found to inhibit the activity of cyclic AMP phosphodiesterase, which is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP. This inhibition of cyclic AMP phosphodiesterase can lead to an increase in the levels of cyclic AMP, which can have various physiological effects.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-13(14-3-5-15(6-4-14)19(21)22)16(20)17-7-2-8-18-9-11-23-12-10-18/h3-6,13H,2,7-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNUOANKRWMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)

![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4077623.png)
![N-[3-(methoxymethyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077630.png)
![3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4077634.png)
![ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4077640.png)
![N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077644.png)
![2-(1-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4077649.png)
![2-chloro-N-{2-methoxy-4-[(2-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4077652.png)
![ethyl 4-{[5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4077658.png)